![molecular formula C11H11NO B1469209 [3-(Furan-3-yl)phenyl]methanamine CAS No. 1116383-36-8](/img/structure/B1469209.png)
[3-(Furan-3-yl)phenyl]methanamine
Overview
Description
[3-(Furan-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C11H11NO It consists of a phenyl ring substituted with a furan ring at the third position and an amine group attached to the methylene bridge
Mechanism of Action
Target of Action
It is known that furan derivatives have a broad spectrum of biological activities . They have been employed as medicines in a number of distinct disease areas . Similarly, indole derivatives, which are structurally related to [3-(Furan-3-yl)phenyl]methanamine, bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Furan and indole derivatives, which are structurally related to this compound, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
[3-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific proteins .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolism of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, which help in its localization and accumulation within specific cellular compartments. These interactions are essential for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is important for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and the nature of its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Furan-3-yl)phenyl]methanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a furan boronic acid and a phenyl halide.
Introduction of the Amine Group: The final step involves the reduction of a nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalyst concentration, are crucial for maximizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(Furan-3-yl)phenyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitrile under specific conditions.
Reduction: The nitro precursor can be reduced to form the amine group.
Substitution: The phenyl and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the original compound.
Scientific Research Applications
[3-(Furan-3-yl)phenyl]methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
[3-(Furan-3-yl)phenyl]methanamine: can be compared with similar compounds such as:
[3-(Thiophen-3-yl)phenyl]methanamine: Similar structure but with a thiophene ring instead of a furan ring.
[3-(Pyridin-3-yl)phenyl]methanamine: Contains a pyridine ring, offering different electronic properties.
[3-(Pyrrol-3-yl)phenyl]methanamine: Features a pyrrole ring, which can affect its reactivity and interactions.
The uniqueness of This compound
Properties
IUPAC Name |
[3-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFRHFMKFGVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=COC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)
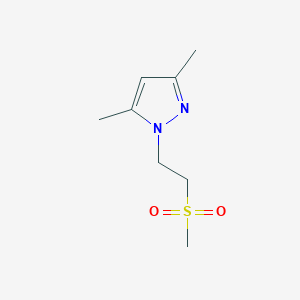


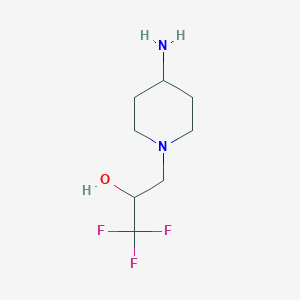
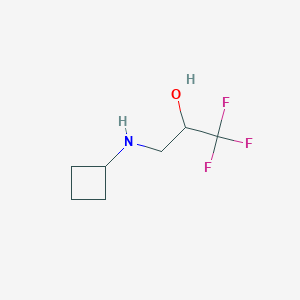
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
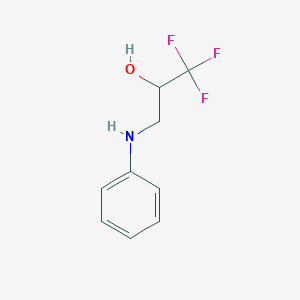
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
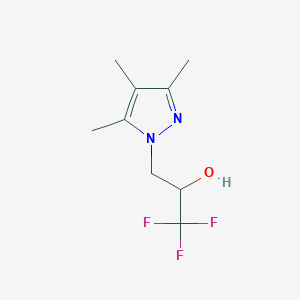
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
